molecular formula C16H17BN2O2 B1416086 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile CAS No. 1872407-77-6

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Cat. No. B1416086
M. Wt: 280.1 g/mol
InChI Key: AVIPXCYEHALBCY-UHFFFAOYSA-N
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Description

The compound contains an isoquinoline group, which is a type of nitrogen-containing heterocycle that is often found in many natural products and pharmaceuticals . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, boronic esters like the tetramethyl-1,3,2-dioxaborolane group are often synthesized through the reaction of boronic acids with alcohols . The isoquinoline group could potentially be synthesized through methods such as the Pictet-Spengler reaction or Bischler-Napieralski reaction, among others .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic isoquinoline group, and the tetrahedral boron atom in the dioxaborolane group .


Chemical Reactions Analysis

In terms of reactivity, the boronic ester group could potentially undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . The isoquinoline group, being aromatic, is generally quite stable but can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. Generally, compounds containing isoquinoline and boronic ester groups are solid at room temperature .

Scientific Research Applications

1. Methodology in Synthesis of Substituents

A study by Babudri et al. (2006) developed a straightforward procedure for introducing aryl and vinyl substituents into 8-hydroxyquinoline. This methodology, based on the Suzuki cross-coupling reaction, utilizes 7-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol, highlighting the compound's role in the synthesis of quinoline derivatives (Babudri et al., 2006).

2. Tetra- and Penta-heterocyclic Compounds Incorporation

Abdallah et al. (2009) explored the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. Their work illustrates the compound's potential in creating complex heterocyclic structures, which could have implications in various fields of chemical research (Abdallah, Hassaneen, & Abdelhadi, 2009).

3. Conformational and Crystallographic Analyses

Huang et al. (2021) conducted a detailed study involving crystallographic and conformational analyses of compounds including the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety. Their work provides insights into the molecular structures and physicochemical properties of these compounds, emphasizing its significance in structural chemistry (Huang et al., 2021).

4. Insecticidal Applications

Bakhite et al. (2022) synthesized new isoquinoline derivatives and evaluated their toxicological activity against Aphis gossypii. This study demonstrates the potential of compounds containing the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline moiety in developing new insecticides (Bakhite et al., 2022).

Future Directions

The utility of this compound would likely depend on its reactivity and the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex molecules, particularly those requiring the introduction of an isoquinoline group or a boronic ester group .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)12-6-5-11-7-8-19-14(10-18)13(11)9-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIPXCYEHALBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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